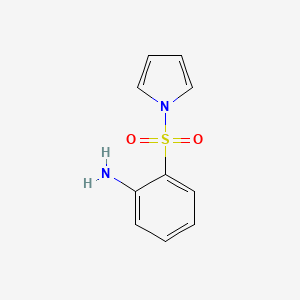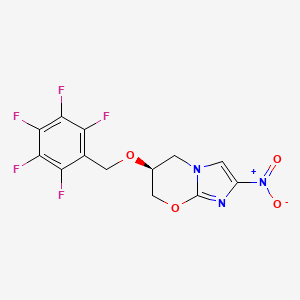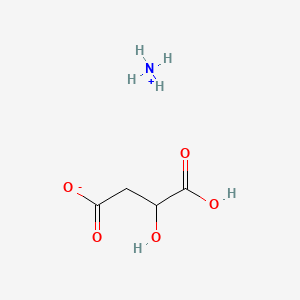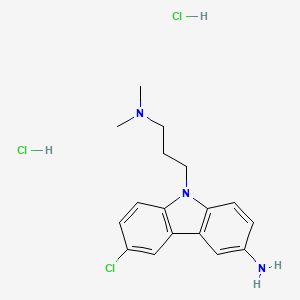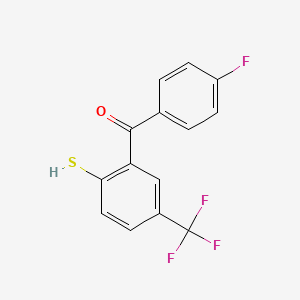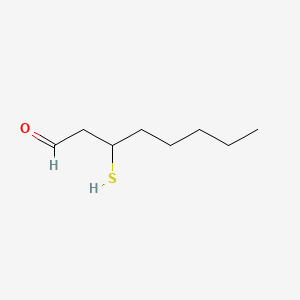
3-Mercaptooctanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mercaptooctanal is an organic compound with the molecular formula C8H16OS. It is characterized by the presence of a thiol group (-SH) and an aldehyde group (-CHO) within its structure. This compound is known for its distinctive sulfurous odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Mercaptooctanal can be synthesized through several methods. One common approach involves the reaction of octanal with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where octanal and hydrogen sulfide are combined in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Mercaptooctanal undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary alcohols.
Substitution: Thioethers or thioesters.
Aplicaciones Científicas De Investigación
3-Mercaptooctanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving thiol groups.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Mercaptooctanal involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Mercaptopropanal: Similar structure but with a shorter carbon chain.
3-Mercaptohexanal: Similar structure but with a different carbon chain length.
3-Mercaptoheptanal: Similar structure but with a different carbon chain length.
Uniqueness
3-Mercaptooctanal is unique due to its specific carbon chain length, which influences its chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
473438-39-0 |
|---|---|
Fórmula molecular |
C8H16OS |
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
3-sulfanyloctanal |
InChI |
InChI=1S/C8H16OS/c1-2-3-4-5-8(10)6-7-9/h7-8,10H,2-6H2,1H3 |
Clave InChI |
CQZARDZYAZYHBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



